N-(2-chlorobenzyl)-2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile.
Introduction of the oxadiazole moiety: This step might involve the cyclization of a hydrazide with a nitrile.
Attachment of the chlorobenzyl group: This can be done through a nucleophilic substitution reaction.
Final coupling: The final step would involve coupling the intermediate with acetamide under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide
- N-(2-chlorobenzyl)-2-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide
Uniqueness
N-(2-chlorobenzyl)-2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H16ClN5O2 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C17H16ClN5O2/c18-13-4-2-1-3-12(13)7-19-15(24)9-23-8-14(20-10-23)16-21-17(25-22-16)11-5-6-11/h1-4,8,10-11H,5-7,9H2,(H,19,24) |
InChI Key |
NILJQXXYTLILIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CN(C=N3)CC(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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